molecular formula C13H19NO3 B8107105 Methyl 3-(benzylamino)-4-methoxybutanoate

Methyl 3-(benzylamino)-4-methoxybutanoate

Cat. No.: B8107105
M. Wt: 237.29 g/mol
InChI Key: VZGPUEGEKOYNFQ-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)-4-methoxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to the third carbon of a butanoate chain, with a methoxy group on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-(benzylamino)-4-methoxybutanoate involves the aza-Michael addition of benzylamine to methyl 3-phenylacrylate. The reaction is typically carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. The mixture is heated in an oil bath at 75°C for several hours to yield the desired product .

Industrial Production Methods

the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, are often employed to optimize the synthesis process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)-4-methoxybutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(benzylamino)-4-methoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-4-methoxybutanoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzylamino)-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a methoxy group.

    Methyl 3-(benzylamino)-4-hydroxybutanoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 3-(benzylamino)-4-methoxybutanoate is unique due to the presence of both benzylamino and methoxy groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(benzylamino)-4-methoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-10-12(8-13(15)17-2)14-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGPUEGEKOYNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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